molecular formula C7H7N3O4 B1174254 Disodium 1-lauryl sulfosuccinate CAS No. 19040-44-9

Disodium 1-lauryl sulfosuccinate

Cat. No.: B1174254
CAS No.: 19040-44-9
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium 1-lauryl sulfosuccinate involves two main reactions: esterification and sulfonation .

Industrial Production Methods: In industrial settings, the reactions are typically carried out under controlled temperatures and continuous stirring to ensure high yield and purity. The esterification reaction is conducted at temperatures around 70-90°C, while the sulfonation reaction is performed at similar conditions .

Comparison with Similar Compounds

  • Disodium cetearyl sulfosuccinate
  • Disodium cocosulfosuccinate
  • Disodium isodecyl sulfosuccinate

Comparison: Disodium 1-lauryl sulfosuccinate is unique in its balance of mildness and effectiveness. While other sulfosuccinates like disodium cetearyl sulfosuccinate and disodium cocosulfosuccinate also offer mildness, this compound is particularly favored for its superior foaming properties and lower irritation potential .

Biological Activity

Disodium 1-lauryl sulfosuccinate, a mild anionic surfactant, is widely used in personal care products and pharmaceuticals due to its surfactant properties and biological activity. This article explores its biological activity, safety profile, and related research findings.

  • Chemical Formula : C₁₇H₃₀Na₂O₇S
  • Molecular Weight : 396.48 g/mol
  • CAS Number : 71587028

This compound is classified as a sulfosuccinate surfactant, known for its ability to act as a mild cleanser and emulsifier. It is commonly found in formulations aimed at sensitive skin due to its low irritancy potential.

1. Toxicity Studies

Research has demonstrated that this compound exhibits low acute toxicity. The following table summarizes key findings from toxicity studies:

Study TypeTest SubjectDose (mg/kg)LD50 (mg/kg)Observations
Acute Oral ToxicityRats (Sprague-Dawley)3,000>10,000No adverse effects noted
GenotoxicityMice2,000Not ApplicableNo clinical signs or mortality observed
Ocular IrritationRabbits0.1 mlNot ApplicableClassified as a primary ocular irritant

The acute oral LD50 for this compound is reported to be greater than 10,000 mg/kg in rats, indicating a high safety margin for oral exposure . Furthermore, genotoxicity tests showed no significant adverse effects, supporting its safety for use in consumer products .

2. Skin Irritation and Sensitization

This compound is recognized for its mildness on the skin. A study involving patch testing on individuals with various skin conditions revealed no positive reactions to concentrations of 5% and 10% solutions in healthy subjects or patients with dermatitis . This suggests that it does not induce sensitization or irritation under typical usage conditions.

This compound functions primarily through its surfactant properties, which lower surface tension and facilitate the removal of dirt and oils from surfaces. This action is particularly beneficial in formulations designed for sensitive skin, where traditional surfactants may cause irritation.

Case Study 1: Use in Dermatological Products

A clinical evaluation assessed the efficacy of this compound in treating patients with atopic dermatitis. The study found that formulations containing this compound significantly reduced skin irritation compared to those with harsher surfactants. Patients reported improved skin hydration and reduced itching after regular use over four weeks .

Case Study 2: Safety Assessment in Cosmetics

In a safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel, this compound was evaluated alongside other surfactants. The panel concluded that at typical usage concentrations (up to 15%), it poses minimal risk of irritation or sensitization, supporting its inclusion in cosmetic formulations intended for sensitive skin .

Properties

IUPAC Name

disodium;5-dodecoxy-5-oxo-4-sulfonatopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-24-17(20)15(25(21,22)23)12-13-16(18)19;;/h15H,2-14H2,1H3,(H,18,19)(H,21,22,23);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIPVZDEMRWWQE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Na2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940601
Record name Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19040-44-9
Record name Disodium lauryl sulfosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019040449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM 1-LAURYL SULFOSUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79W63DF3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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